molecular formula C16H13Cl2N3OS B2917745 3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 691866-95-2

3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2917745
CAS RN: 691866-95-2
M. Wt: 366.26
InChI Key: DJVMURBXJPGHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a common method used in the synthesis of similar compounds . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Polymeric Materials Synthesis

One research application involves the synthesis of new polymeric materials. For instance, polyamides have been synthesized through the direct polycondensation reaction of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with derivatives of aromatic diamines. These polymers, which incorporate a pyridyl moiety in the main chain, exhibit good thermal properties and solubility in polar solvents, indicating potential applications in high-performance materials (Faghihi & Mozaffari, 2008).

Organic Synthesis and Chemical Reactions

The compound has been utilized in organic synthesis, demonstrating unique reactivity patterns. For example, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite leads to the formation of dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines, showcasing an unusual and stereoselective one-pot approach to synthesizing complex heterocyclic structures (Stroganova et al., 2019).

Antiproliferative and Biological Activities

Research has been conducted on the antiproliferative properties of 2-chlorophenyl carboxamide thienopyridines, revealing insights into structure-activity relationships. Modifications of the 3-amino and 2-aryl carboxamide functionalities have shown to influence the biological activity against specific enzymes, highlighting the compound's potential in drug development for cancer treatment (van Rensburg et al., 2017).

Dyeing and Functional Textiles

The compound has also been explored for its application in dyeing polyester fibers. Novel heterocyclic aryl monoazo organic compounds, including derivatives of 3-amino-4,6-dimethyl-N-(5-arylazothiazol-2-yl)selenopheno[2,3-b]pyridine-2-carboxamide, have been synthesized and applied for dyeing polyester fabrics. These compounds exhibit high efficiency based on their antioxidant, antitumor, and antimicrobial activities, suggesting their utility in producing sterile and biologically active fabrics (Khalifa et al., 2015).

Future Directions

The continuing investigation of similar compounds has been described . In these studies, derivatives with polar functional groups were synthesized to develop orally available bone anabolic agents . This suggests that “3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” could potentially be used in similar research.

properties

IUPAC Name

3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3OS/c1-7-5-8(2)20-16-12(7)13(19)14(23-16)15(22)21-11-4-3-9(17)6-10(11)18/h3-6H,19H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVMURBXJPGHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.